1,3,5-Triphenylbenzene 1,3,5-Triphenylbenzene
Brand Name: Vulcanchem
CAS No.: 612-71-5
VCID: VC2312495
InChI: InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H
SMILES: C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H18
Molecular Weight: 306.4 g/mol

1,3,5-Triphenylbenzene

CAS No.: 612-71-5

Cat. No.: VC2312495

Molecular Formula: C24H18

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Triphenylbenzene - 612-71-5

Specification

CAS No. 612-71-5
Molecular Formula C24H18
Molecular Weight 306.4 g/mol
IUPAC Name 1,3,5-triphenylbenzene
Standard InChI InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H
Standard InChI Key SXWIAEOZZQADEY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Boiling Point 462.0 °C
Melting Point 176.0 °C

Introduction

Physical and Chemical Properties

1,3,5-Triphenylbenzene (CAS: 612-71-5) presents as a white to light yellow crystalline solid or powder at room temperature. It possesses specific physical and chemical properties that contribute to its utility in various applications. The compound's molecular formula is C24H18 with a molecular weight of 306.41 .

Basic Physical Properties

The physical properties of 1,3,5-Triphenylbenzene are summarized in the following table:

PropertySpecification
Physical State (20°C)Solid
AppearanceWhite to Light yellow powder to crystal
Melting Point172.0 to 177.0 °C (Reference value: 173 °C)
Solubility in TolueneAlmost transparent
Molecular FormulaC24H18
Molecular Weight306.41
Storage TemperatureRoom Temperature (Recommended in a cool and dark place, <15°C)

Table 1: Physical properties of 1,3,5-Triphenylbenzene

Spectroscopic Data

Spectroscopic analyses provide essential structural confirmation of 1,3,5-Triphenylbenzene. Nuclear Magnetic Resonance (NMR) spectroscopy data reveals the arrangement of hydrogen and carbon atoms within the molecule:

1H NMR (400 MHz, CDCl3): δ 7.41 (m, 3H), 7.50 (m, 6H), 7.72 (d, 6H, J = 7.33Hz), 7.80 (s, 3H)

13C NMR (400 MHz, CDCl3): δ 125.21, 127.39, 127.57, 128.88, 141.18, 142.38

13C NMR (100 MHz, DMSO-d6): δ 141.6, 140.0, 128.8, 127.6, 127.1, 124.3

Additional spectroscopic data further confirms the structure and purity of the compound:

FTIR (film): 1648, 1048, 1026, 997, 827, 766, 633 cm-1

HRMS (ESI) m/z: Calculated for C24H19 [M+H]+: 307.1481. Found: 307.1477

Elemental Analysis: Calculated for C24H18: C, 94.08; H, 5.92. Found: C, 94.18; H, 5.99

These spectroscopic characteristics provide researchers with reliable identification methods and quality control parameters for 1,3,5-Triphenylbenzene synthesis and applications.

Synthesis Methods

Several synthetic routes have been developed to produce 1,3,5-Triphenylbenzene, with varying levels of efficiency, yield, and complexity. Two prominent methods are detailed below.

β-Methylchalcone Method

A patented method utilizes β-methylchalcone as the primary starting material. This approach offers high yields and relatively mild reaction conditions:

  • Add Lewis acid or protonic acid catalyst (such as p-toluenesulfonic acid) to β-methylchalcone with minimal or no solvent

  • Stir the reaction mixture at temperatures between room temperature and 80°C for 12-24 hours

  • After reaction completion, add dichloromethane to dissolve the product

  • Wash with saturated sodium bicarbonate solution

  • Extract, dry with anhydrous sodium sulfate, and separate using silica gel column chromatography

This method produces 1,3,5-Triphenylbenzene with yields of 70-90% after purification . The reaction can be represented as shown in the patent, where specific substituents (X) can be alkyl, aryl, halogen, alkoxy, amino, or other functional groups, allowing for the synthesis of various derivatives .

A specific example from the patent describes:

  • 1 mmol of β-methylchalcone

  • 0.1 mmol of p-toluenesulfonic acid

  • 0.2 mL of dichloroethane solvent

  • Stirring at 80°C for 12 hours

  • Yield: 85% of white solid with melting point 172-174°C

Acetophenone-Benzaldehyde Condensation

Another approach involves the condensation of acetophenone with benzaldehyde:

  • React acetophenone with benzaldehyde (3:1 molar ratio) in ethanolic sodium hydroxide solution

  • Filter the reaction mixture

  • Concentrate using a rotary evaporator

  • Purify via recrystallization from ethanol (dissolution in minimal ethanol, partial evaporation, cooling at 6°C overnight, and rapid filtration)

This method yields 63% of 1,3,5-triphenylbenzene as pale yellow crystals . While the yield is lower than the β-methylchalcone method, this approach utilizes more readily available starting materials and may be preferable in certain contexts.

Applications and Research Developments

1,3,5-Triphenylbenzene demonstrates remarkable versatility across multiple scientific and industrial applications. Its unique structural and fluorescent properties enable its use in various advanced materials and sensing technologies.

Photoluminescent Chemo-Sensor Applications

One of the most significant applications of 1,3,5-Triphenylbenzene is as a photoluminescent chemo-sensor platform. Research has shown that the compound's stable fluorescent properties make it an excellent signaling unit for detecting various analytes of environmental and biological significance .

The compound exhibits both fluorescence quenching and enhancement-based sensing mechanisms, depending on the specific derivatives and target analytes. Starting from the basic 1,3,5-Triphenylbenzene platform, researchers have developed:

  • Supramolecular sensors

  • Discrete triphenylbenzene-carbazole sensors

  • Covalent-organic framework sensors

  • Covalent-organic polymer sensors

  • Conjugated polymer based sensors

These sensors have demonstrated selective detection capabilities for:

  • Polynitroaromatic compounds

  • Trinitrotoluene (TNT)

  • Dinitrotoluene (DNT)

  • Picric acid (PA)

  • Copper ions (Cu2+) in aqueous media

Additionally, researchers have synthesized tris-salicylaldimine Schiff bases from 1,3,5-Triphenylbenzene for the selective sensing of fluoride ions through a fluorescence turn-on mechanism . The thermal and photochemical stability of 1,3,5-Triphenylbenzene, combined with its π-electron-rich characteristics, makes it an excellent platform for developing highly selective and sensitive chemo-sensors across a range of applications.

Electron Receptors in Lithium Solvated Electron Solutions

1,3,5-Triphenylbenzene has demonstrated utility as an electron receptor in lithium solvated electron solutions (LiSES). Research has shown that when lithium metal reacts with 1,3,5-Triphenylbenzene in tetrahydrofuran (THF), it produces greenish-blue or deep blue colored solutions, indicating the formation of solvated electrons .

Conductivity studies on these solutions reveal interesting behavior patterns:

  • Conductivity increases with increasing Li:1,3,5-Triphenylbenzene ratio from 1:1 to 2:1 in 0.5 M THF solution

  • Conductivity gradually decreases upon further increasing the molar ratio

  • At Li:1,3,5-Triphenylbenzene ratio of 4:1, conductivity falls below that observed at 1:1

This behavior pattern mirrors that observed in LiSES made from other polyaromatic hydrocarbons such as biphenyl and naphthalene, suggesting common electron-transfer mechanisms across these chemical systems .

Structural Building Block in Advanced Materials

1,3,5-Triphenylbenzene serves as a versatile building block for constructing advanced materials with specialized properties:

  • Metal-Organic Frameworks (MOFs): When substituted with carboxylic acid groups, 1,3,5-Triphenylbenzene functions as an organic linker in metal-organic frameworks. These MOFs inherit the electron-rich and photochemically stable properties of the parent compound, making them valuable for various applications .

  • Covalent Organic Frameworks (COFs): Derivatives of 1,3,5-Triphenylbenzene substituted with functional groups such as amine (–NH2), aldehyde (–CHO), boronic acid (–B(OH)2), and cyano (–CN) have been used to prepare covalent organic frameworks with distinctive properties .

  • Functional Materials: Replacement of the peripheral benzene rings with different groups enables the construction of various organic materials with luminescent properties, discotic liquid crystal behavior, and high porosity characteristics .

These applications highlight the compound's importance in materials science research and development, particularly in creating structured materials with tailored properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator